3-Amino-N-isopropylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its diverse biological activities. Benzenesulfonamide derivatives have been synthesized and evaluated for various pharmacological properties, including vasodilatory, anticonvulsant, anticancer, and anti-HIV activities. These compounds often act as inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in physiological processes such as respiration, acid-base balance, and ion transport. The inhibition of specific CA isoforms, particularly those associated with tumors, has been a focus of research for developing diagnostic and therapeutic agents for cancer.
The mechanism of action of 3-Amino-N-isopropylbenzenesulfonamide and its derivatives primarily involves the inhibition of carbonic anhydrase isoforms. For instance, pyridinium derivatives of 3-aminobenzenesulfonamide have shown nanomolar potency against tumor-expressed CA IX and CA XII isoforms, which are over-expressed in hypoxic conditions of certain carcinomas3. Similarly, 3-aminobenzenesulfonamides incorporating acylthiourea moieties have been found to selectively inhibit the tumor-associated CA IX over other isoforms, with inhibition constants in the nanomolar range4. These compounds bind to the hydrophobic site of CAs, which supports their inhibitory profile3. Additionally, 1,3,5-triazinyl aminobenzenesulfonamides have been synthesized and shown to inhibit various CA isoforms, with some compounds demonstrating potent anti-VRE (vancomycin-resistant Enterococcus faecalis) activity5.
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which are structurally related to 3-aminobenzenesulfonamides, have been synthesized and evaluated for their vasodilatory activity. These compounds have shown to increase arterial blood flow in dogs, with some derivatives being equipotent to diltiazem, a clinically used cardiovascular drug1.
Aromatic amides with branched aliphatic carboxylic acids and 4-aminobenzenesulfonamide have been evaluated for their anticonvulsant activity. Some of these compounds were potent inhibitors of CA isoforms I, II, VII, and XIV, which are relevant to seizure control2.
The inhibition of tumor-associated CA isoforms by 3-aminobenzenesulfonamide derivatives has implications for anticancer therapy. These compounds can decrease the viability of human carcinomas under hypoxic conditions by targeting CA IX and CA XII34. Additionally, 1,3,5-triazinyl aminobenzenesulfonamides have shown cytotoxicity against the Human Colorectal Tumor Cell Line (HCT116 p53 +/+)5.
Derivatives of 3-aminobenzenesulfonamide have also been synthesized with anti-HIV properties. For example, N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have been tested for their in vitro anti-HIV-1 activity, with some showing promising results7.
The recognition of different types of amino groups in the N-alkylation of complex molecules has been demonstrated in the synthesis of amino-(N-alkyl)benzenesulfonamides, which could facilitate the development of new chemical entities6.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0